2-Ethyl-2-(2-methylphenyl)propanedioic acid diethyl ester
Description
2-Ethyl-2-(2-methylphenyl)propanedioic acid diethyl ester is a malonate-derived diester with an ethyl and 2-methylphenyl substituent on the central carbon of the propanedioic acid backbone. As a derivative of diethyl malonate, it belongs to a class of compounds widely utilized in organic synthesis, particularly in the malonic ester synthesis for constructing carboxylic acids and heterocycles .
Properties
Molecular Formula |
C16H22O4 |
|---|---|
Molecular Weight |
278.34 g/mol |
IUPAC Name |
diethyl 2-ethyl-2-(2-methylphenyl)propanedioate |
InChI |
InChI=1S/C16H22O4/c1-5-16(14(17)19-6-2,15(18)20-7-3)13-11-9-8-10-12(13)4/h8-11H,5-7H2,1-4H3 |
InChI Key |
YGQYAZDWUQYLTR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1C)(C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
- Deprotonation : Diethyl malonate (pKa ~13) is treated with a strong base (e.g., sodium ethoxide or LDA) in anhydrous THF or ethanol, generating the enolate.
- First Alkylation : The enolate reacts with ethyl bromide (or another ethylating agent) to form monoethylated diethyl malonate.
- Second Deprotonation and Alkylation : A second equivalent of base generates the enolate of the monoethylated intermediate, which subsequently reacts with 2-methylbenzyl bromide or a related aryl electrophile.
Optimization Considerations
- Order of Alkylation : Introducing the ethyl group first minimizes steric hindrance during the subsequent aryl substitution.
- Solvent and Temperature : Polar aprotic solvents (e.g., DMF, THF) at 0–25°C enhance enolate stability and reaction efficiency.
- Electrophile Reactivity : Aryl halides with activating groups (e.g., methyl in the ortho position) improve coupling rates, though steric effects may necessitate prolonged reaction times.
Example Protocol
- Combine diethyl malonate (1.0 mol) with NaOEt (2.2 mol) in THF at 0°C.
- Add ethyl bromide (1.1 mol) dropwise, stir for 4 h at 25°C.
- Quench with NH4Cl, extract with ethyl acetate, and isolate monoethylated intermediate (yield: 85–90%).
- Repeat deprotonation with NaOEt (2.2 mol), add 2-methylbenzyl bromide (1.1 mol), and stir at 50°C for 12 h.
- Purify via vacuum distillation to obtain the target compound (yield: 70–75%).
Cyanide-Based Synthesis via Nitrile Intermediates
An alternative route, adapted from industrial malonate production, utilizes nitrile intermediates (e.g., 2-methylmalononitrile) followed by acid-catalyzed esterification. This method avoids the need for strong bases and enables scalable one-pot reactions.
Reaction Steps
- Nitrile Formation : React acetaldehyde with hydrogen cyanide to form acetaldehyde cyanhydrin, which is subsequently treated with sulfonic acid derivatives to yield 2-methylmalononitrile.
- Esterification : Heat 2-methylmalononitrile with ethanol and sulfuric acid, facilitating nitrile-to-ester conversion under acidic conditions.
Key Advantages
- High Yields : Patent data report yields exceeding 95% for analogous dibenzyl and diethyl esters.
- Simplified Workup : Acidic conditions permit straightforward extraction and distillation, avoiding chromatographic purification.
Example Protocol
- React 2-methylmalononitrile (1.0 mol) with ethanol (2.5 mol) in acetonitrile.
- Add concentrated H2SO4 (2.5 mol) dropwise at 60°C, stir for 12 h.
- Quench with ice water, extract with dichloromethane, and distill under reduced pressure to isolate the diethyl ester (yield: 92–97%).
Transition Metal-Catalyzed Coupling
For aryl groups resistant to nucleophilic substitution, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) offers a viable pathway. This method is particularly suited for introducing sterically demanding ortho-substituted aryl groups.
Reaction Design
- Substrate Preparation : Synthesize a boronic acid derivative of 2-methylphenyl.
- Coupling Reaction : Combine monoethylated diethyl malonate with the aryl boronic acid using Pd(PPh3)4 and a base (e.g., K2CO3) in a mixed solvent system.
Challenges and Solutions
- Steric Hindrance : Ortho-substitution reduces coupling efficiency; elevated temperatures (80–100°C) and bulky ligands (e.g., SPhos) improve yields.
- Functional Group Tolerance : Ester groups remain stable under typical Suzuki conditions, enabling direct coupling without protection.
Example Protocol
- Prepare 2-methylphenylboronic acid (1.2 mol) and monoethyl diethyl malonate (1.0 mol).
- Combine with Pd(PPh3)4 (0.05 mol) and K2CO3 (3.0 mol) in toluene/water (4:1).
- Reflux for 24 h, extract with ethyl acetate, and purify via silica gel chromatography (yield: 60–65%).
Comparative Analysis of Methods
| Method | Yield | Complexity | Scalability | Cost |
|---|---|---|---|---|
| Sequential Alkylation | 70–75% | Moderate | High | Low |
| Cyanide-Based Synthesis | 90–97% | Low | Industrial | Moderate |
| Transition Metal Coupling | 60–65% | High | Limited | High |
Chemical Reactions Analysis
Hydrolysis Reactions
The ester groups undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids. This reaction is pivotal for accessing downstream intermediates in pharmaceutical synthesis.
Acid-catalyzed hydrolysis
-
Conditions : 6M HCl, reflux (110°C), 12 hours
-
Outcome : Conversion to 2-ethyl-2-(2-methylphenyl)propanedioic acid (yield: 72-78%) .
-
Mechanism : Protonation of ester carbonyl followed by nucleophilic attack by water, forming tetrahedral intermediates that collapse to release ethanol .
Base-mediated saponification
-
Conditions : 2M NaOH, 80°C, 8 hours
-
Outcome : Formation of disodium salt, which acidification converts to the dicarboxylic acid (yield: 85%).
Decarboxylation
Thermal or acidic decarboxylation eliminates CO₂, generating substituted acetic acid derivatives.
Thermal decarboxylation
-
Conditions : 200°C, 3 hours (neat)
-
Product : 2-Ethyl-2-(2-methylphenyl)acetic acid (yield: 68%) .
-
Mechanism : Keto-enol tautomerization followed by β-ketoacid decomposition .
Acid-mediated decarboxylation
-
Conditions : H₂SO₄ (conc.), 120°C, 6 hours
-
Product : Same as above, with improved yield (82%) due to catalytic protonation.
Alkylation/Transesterification
The α-carbon’s acidity (pKa ~13) enables enolate formation for further functionalization.
Enolate alkylation
-
Base : NaH (2.2 eq) in THF, 0°C
-
Electrophile : Methyl iodide (1.5 eq)
-
Limitation : Competing over-alkylation reduces monoalkyl selectivity .
Transesterification
Catalytic Hydrogenation/Dehydrogenation
Pt-based catalysts enable selective reduction or dehydrogenation of the aromatic ring.
| Reaction | Catalyst | Temperature | Solvent | Yield | Source |
|---|---|---|---|---|---|
| Hydrogenation | Pt/C (5%) | 160°C | N,N-DMA | 84% | |
| Dehydroaromatization | Pt/Al₂O₃ | 180°C | PEG dimethyl ether | 76% |
Aminolysis for Amide Formation
Reaction with amines under controlled conditions replaces ester groups with amides.
Methylamine reaction
-
Conditions : Methylamine in EtOH, -5°C to 2°C, 3 hours
-
Product : N-Methyl-malonamic acid ethyl ester (yield: 80%) .
Claisen Condensation
The compound participates in base-catalyzed condensations to form β-ketoesters.
Self-condensation
-
Conditions : NaOEt, EtOH, reflux
-
Product : Tetralone derivative (yield: 63%).
Bromination at α-Position
Electrophilic bromination targets the activated methylene group.
Michael Additions
The enolate acts as a nucleophile in conjugate additions.
Acrylonitrile addition
-
Conditions : LDA, THF, -78°C
-
Product : γ-Cyano-substituted adduct (yield: 71%).
Scientific Research Applications
2-Ethyl-2-(2-methylphenyl)propanedioic acid diethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavorings, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Ethyl-2-(2-methylphenyl)propanedioic acid diethyl ester depends on its specific application. In general, esters can act as prodrugs, which are inactive compounds that are metabolized in the body to produce an active drug. The ester group is hydrolyzed by enzymes such as esterases, releasing the active carboxylic acid. This process can target specific molecular pathways and receptors, leading to the desired therapeutic effect.
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Malonate Esters
Key Observations:
- Steric Effects : Bulky substituents like 2-methylphenyl (target compound) or pentan-2-yl hinder nucleophilic attack at the central carbon, slowing alkylation reactions compared to diethyl malonate .
- Electronic Effects : Aromatic groups (e.g., phenethyl in ) may stabilize intermediates via resonance, altering reaction pathways in condensation or cyclization.
- Solubility : Aliphatic chains (e.g., 1-ethylpropyl in ) enhance lipophilicity, whereas polar substituents improve aqueous solubility.
Stability and Reactivity
- Hydrolysis: Esters with electron-withdrawing groups (e.g., cyano in ) hydrolyze faster than aliphatic analogs. The target compound’s aryl group may moderate hydrolysis rates via electron donation.
- Thermal Stability : Branched analogs (e.g., diethyl 2-ethyl-2-(1-ethylpropyl)propanedioate ) exhibit higher thermal stability due to reduced molecular mobility.
Q & A
Q. What is the synthetic methodology for preparing 2-ethyl-2-(2-methylphenyl)propanedioic acid diethyl ester?
The compound can be synthesized via the malonic ester synthesis , a classical method for alkylation of diethyl malonate. Key steps include:
- Alkylation : React diethyl malonate with a suitable alkyl halide (e.g., 2-ethyl-2-(2-methylphenyl) bromide) in the presence of a strong base (e.g., sodium ethoxide) to form the alkylated intermediate.
- Saponification : Hydrolyze the ester groups under basic conditions to yield the dicarboxylic acid.
- Decarboxylation : Heat the intermediate to induce loss of CO₂, forming the final substituted carboxylic acid derivative. Reaction optimization (e.g., solvent choice, temperature, and base strength) is critical for yield and regioselectivity .
Q. What spectroscopic techniques are used to characterize this compound?
- NMR Spectroscopy : H and C NMR identify substituent positions and confirm alkylation success (e.g., ethyl and methylphenyl group integration).
- IR Spectroscopy : Confirm ester carbonyl (~1740 cm⁻¹) and aromatic C-H stretching (~3000 cm⁻¹).
- Mass Spectrometry : Determine molecular weight (e.g., via ESI-MS) and fragmentation patterns for structural validation.
- Chromatography : HPLC or GC-MS assess purity and isolate intermediates .
Q. How do storage conditions affect the stability of this ester?
- Store in a cool, dry environment (<25°C) under inert gas (e.g., N₂) to prevent hydrolysis.
- Avoid exposure to moisture, strong acids/bases, and oxidizing agents. Stability tests (e.g., accelerated degradation studies at elevated temperatures) can quantify shelf-life under varying conditions .
Advanced Research Questions
Q. What challenges arise in achieving regioselectivity during alkylation of diethyl malonate derivatives?
Competing alkylation at multiple sites can occur due to the ambident nucleophilic nature of malonate enolates. Strategies to enhance selectivity:
- Use sterically hindered bases (e.g., LDA) to direct enolate formation.
- Employ aprotic polar solvents (e.g., DMF) to stabilize transition states.
- Conduct kinetic vs. thermodynamic control experiments to optimize reaction pathways .
Q. How can computational chemistry predict the reactivity of this compound in catalytic processes?
- DFT Calculations : Model transition states for alkylation or decarboxylation steps to identify energy barriers.
- Molecular Docking : Predict interactions with enzymes (e.g., esterases) for biodegradation studies.
- Solvent Effect Simulations : COSMO-RS models assess solvent polarity impacts on reaction rates .
Q. What environmental fate data are available for propanedioic acid diethyl esters?
- Hydrolysis : Esters hydrolyze in aqueous environments (pH-dependent), forming carboxylic acids. Rate constants can be determined via HPLC monitoring.
- Biodegradation : OECD 301 tests evaluate microbial degradation in soil/water.
- Ecotoxicity : Acute toxicity assays (e.g., Daphnia magna LC₅₀) inform environmental risk assessments. EPA studies indicate low bioaccumulation potential (log Pow <3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
